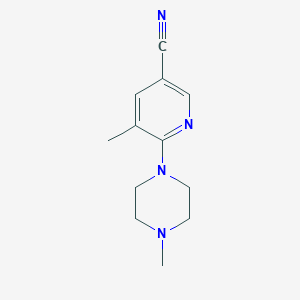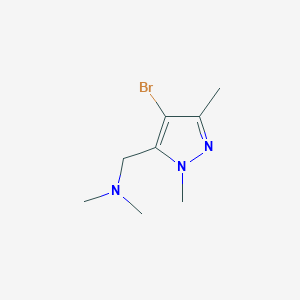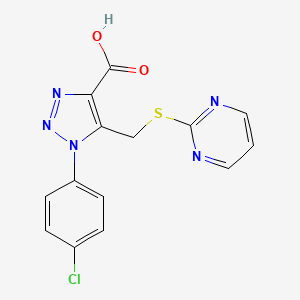![molecular formula C11H12ClNO3S B15057225 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and CuI catalyst . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production methods for benzoxazoles often employ green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported . This method not only provides high yields but also minimizes environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Chloroethyl)benzoxazole
- 2-(1-Chloroethyl)-5-methylbenzoxazole
- 2-(1-Chloroethyl)-5-(methylsulfonyl)benzoxazole
Uniqueness
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is unique due to the presence of both chloroethyl and ethylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ethylsulfonyl group, in particular, enhances the compound’s solubility and stability, which can be advantageous in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C11H12ClNO3S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
Clave InChI |
YDHSLPBCBZICNS-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)

![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)


![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)



![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)

![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)

